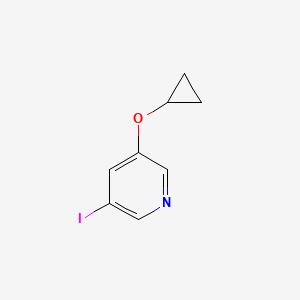
4-Cyclopropyl-2-fluorophenylacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-fluorophenylacetic Acid is an organic compound with the molecular formula C11H11FO2 It is characterized by a cyclopropyl group attached to a fluorinated phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-fluorophenylacetic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 2-fluorobenzene.
Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, a Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2-fluorobenzene under controlled conditions to form 4-cyclopropyl-2-fluorophenylmethanol.
Oxidation: The alcohol group in 4-cyclopropyl-2-fluorophenylmethanol is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-fluorophenylacetic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
4-Cyclopropyl-2-fluorophenylacetic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals, polymers, and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-fluorophenylacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-2-fluorobenzeneacetic Acid: Similar structure but with different functional groups.
2-(4-Cyclopropyl-2-fluorophenyl)acetic Acid: Another isomer with slight structural variations.
Uniqueness
4-Cyclopropyl-2-fluorophenylacetic Acid is unique due to its specific combination of cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C11H11FO2 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
2-(4-cyclopropyl-2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14) |
Clé InChI |
QVKJPKIMVKZJGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


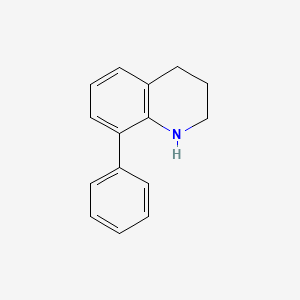


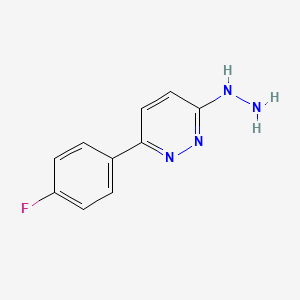
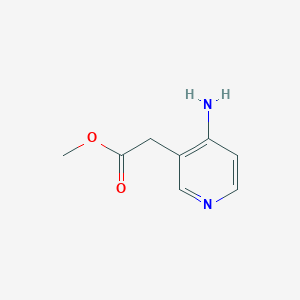
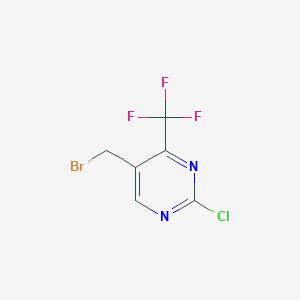
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)

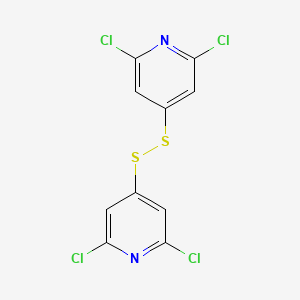
![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)
